10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one

Physicochemical characterization Crystallinity Purification

10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one is a crystalline bicyclic lactam (m.p. 149–153 °C) supplied as a neutral amide (predicted pKa 16.09) that remains un-ionized at physiological pH—in sharp contrast to protonated diamine analogs. The N10-benzyl substituent enables accurate weighing and serves as a diversification handle: LiAlH₄ reduction yields the fully saturated diamine, and subsequent debenzylation (H₂, Pd/C) unlocks parallel library synthesis. Validated in a 3D-QSAR model for α4β2 nAChR affinity (R²=0.94, Q²=0.83) and crystallographically confirmed as an FKBP-binding scaffold (PDB 8CHM). Computed XLogP3=1.8 supports CNS penetration potential. Ideal as a reference standard for HPLC method development (UV detection at 254 nm) and logP calibration.

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
CAS No. 897396-21-3
Cat. No. B1486703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one
CAS897396-21-3
Molecular FormulaC15H20N2O
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)NCC(C1)N2CC3=CC=CC=C3
InChIInChI=1S/C15H20N2O/c18-15-9-13-7-4-8-14(10-16-15)17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,16,18)
InChIKeyFLAQNBAVKBCRBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one (CAS 897396-21-3): Core Scaffold Identity and Procurement Baseline


10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one (CAS 897396-21-3) is a bridged bicyclic lactam belonging to the 3,10-diazabicyclo[4.3.1]decane family. Its structure features a homopiperazine-derived core with a ketone at position 4 and an N-benzyl substituent at position 10, giving it a molecular formula of C₁₅H₂₀N₂O and a molecular weight of 244.33 g·mol⁻¹ [1]. The compound is supplied as a crystalline solid with a reported melting point of 149–153 °C and a predicted pKa of 16.09 ± 0.20 (for the amide N–H), indicating that it remains largely un-ionized under physiological conditions . Computed physicochemical descriptors include XLogP3 = 1.8, one hydrogen-bond donor, two hydrogen-bond acceptors, and two rotatable bonds [1]. The scaffold has been explored in multiple medicinal chemistry contexts, including as a core motif for α4β2 nicotinic acetylcholine receptor (nAChR) ligands [2], as a δ-opioid receptor agonist scaffold [3], and as an FKBP-inhibitor framework claimed for psychiatric and neurodegenerative indications [4].

Why 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one Cannot Be Interchanged with Its Closest Structural Analogs


Although several 3,10-diazabicyclo[4.3.1]decane derivatives share a common bridged bicyclic core, even minor N-substituent variations produce marked differences in physicochemical properties that directly affect experimental handling, synthetic utility, and biological recognition. The N10-benzyl group of the title compound confers a crystalline solid form (m.p. 149–153 °C) , in contrast to the N10-methyl analog, which is a low-melting solid or oil (b.p. 326.8 °C) , and the unsubstituted parent (CAS 1208711-11-8), for which no melting point is reported . Basicity also diverges sharply: the lactam carbonyl of the title compound renders the amide N–H very weakly acidic (predicted pKa ≈ 16.09) , whereas the corresponding reduced 10-benzyl-3,10-diazabicyclo[4.3.1]decane (CAS 653600-91-0) bears a tertiary amine with a predicted pKa of 10.68 , implying a fundamentally different protonation state at physiological pH. Furthermore, substitution at N10 dictates the compound's positioning within distinct target-class SAR landscapes—α4β2 nAChR [1], δ-opioid receptor [2], and FKBP [3]—each of which imposes distinct N-substituent requirements. These differences mean that generic substitution without regard to the specific N10-appendage risks altered solubility, incompatible purification protocols, and divergent biological readouts.

Quantitative Differentiation Evidence for 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one Versus Closest Analogs


Melting Point: Crystalline Solid Facilitating Purification vs. Low-Melting N10-Methyl and N10-Unsubstituted Analogs

10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one is a crystalline solid with a measured melting point of 149–153 °C . In contrast, the N10-methyl analog (CAS 1465-09-4) has a reported boiling point of 326.8 °C at 760 mmHg but no reported melting point, consistent with a low-melting solid or oil at ambient temperature . The unsubstituted parent 3,10-diazabicyclo[4.3.1]decan-4-one (CAS 1208711-11-8) likewise lacks a reported melting point, suggesting it may be an oil or waxy solid . The benzyl substituent thus enables straightforward purification by recrystallization, a practical advantage for laboratories requiring highly pure material.

Physicochemical characterization Crystallinity Purification

Basicity Contrast: Neutral Amide vs. Protonated Amine in the Reduced 10-Benzyl-3,10-diazabicyclo[4.3.1]decane Analog

The title compound is a lactam (cyclic amide) with a predicted pKa of 16.09 ± 0.20, reflecting the very weak acidity of the amide N–H proton . In stark contrast, its direct reduction product 10-benzyl-3,10-diazabicyclo[4.3.1]decane (CAS 653600-91-0) bears a tertiary amine at the 3-position and a benzyl-substituted tertiary amine at the 10-position with a predicted pKa of 10.68 ± 0.20 . At physiological pH (7.4), the lactam remains >99.999% neutral, whereas the reduced analog is ~99.9% protonated (calculated via Henderson-Hasselbalch). This difference in ionization state fundamentally alters molecular recognition by biological targets, membrane permeability, and solubility characteristics.

Ionization state pKa Drug-receptor interaction

Lipophilicity Shift: XLogP3 1.8 for N10-Benzyl vs. Lower LogP for N10-Methyl and N10-Unsubstituted Analogs

The computed XLogP3 of 10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one is 1.8 [1], reflecting the contribution of the lipophilic benzyl group. The N10-methyl analog (MW 168.24, C₉H₁₆N₂O) and the N10-unsubstituted parent (MW 154.21, C₈H₁₄N₂O) are expected to have significantly lower logP values (estimated ~0.3–0.8 based on fragment-based calculation), consistent with their smaller hydrophobic surface area. This nearly 10-fold difference in predicted octanol/water partition coefficient directly impacts extraction efficiency, chromatographic retention (HPLC), and passive membrane permeability in cellular assays.

Lipophilicity LogP Partition coefficient

Synthetic Utility as a LiAlH₄ Reduction Precursor to 10-Benzyl-3,10-diazabicyclo[4.3.1]decane

10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one serves as the direct precursor for the synthesis of 10-benzyl-3,10-diazabicyclo[4.3.1]decane via lithium aluminum hydride (LiAlH₄) reduction in anhydrous THF under argon . A reported procedure uses 0.50 g of the target lactam dissolved in THF (4 mL) added dropwise to a suspension of LiAlH₄ (0.19 g) in anhydrous THF (9 mL) at 0 °C. This reduction converts the amide carbonyl to a methylene group, yielding the fully saturated bicyclic diamine. The N10-unsubstituted and N10-methyl lactam analogs can undergo analogous reduction, but the benzyl substituent uniquely positions the product for further N-functionalization via debenzylation or direct N-alkylation chemistry, making the target compound a privileged intermediate for divergent library synthesis.

Synthetic intermediate Reduction Building block

Scaffold Validation in α4β2 nAChR Ligand Series: 3D-QSAR Model with R² = 0.94, Q² = 0.83

The 3,10-diazabicyclo[4.3.1]decane core was experimentally validated as part of a broader series of piperazines, diazepanes, diazocanes, diazabicyclononanes, and diazabicyclodecanes targeting the α4β2 subtype of nicotinic acetylcholine receptors [1]. A predictive 3D-QSAR model was developed using the GRID/GOLPE approach with strong statistical metrics: R² = 0.94, Q² = 0.83, SDEP = 0.34. The model revealed that hydrogen bonding from the protonated amine and pyridine nitrogen to a structured water molecule, together with van der Waals interactions between the substituent bearing the protonated amine and the receptor, are critical for affinity. While the specific Ki of the title compound was not reported in isolation, it belongs to the diazabicyclodecane sub-series represented in this validated model, providing a quantitative framework for predicting its binding affinity based on N-substituent parameters.

Nicotinic acetylcholine receptor α4β2 nAChR 3D-QSAR

Distinct Therapeutic Target Space: FKBP Inhibitor Scaffold per EP 2899192 A1 vs. Opioidergic and Cholinergic Analogs

While 3,10-diazabicyclo[4.3.1]decane derivatives have been explored as δ-opioid agonists [1] and α4β2 nAChR ligands [2], EP 2899192 A1 explicitly claims diazabicyclo[4.3.1]decane derivatives as inhibitors of FK506 binding proteins (FKBPs) for the prophylaxis and/or treatment of psychiatric disorders and neurodegenerative diseases [3]. Representative FKBP-inhibitor co-crystal structures featuring the 3,10-diazabicyclo[4.3.1]decane core have been deposited in the PDB (e.g., PDB 8CHM) [4], confirming target engagement at the atomic level. The N10-benzyl substitution pattern of the title compound places it at the intersection of the FKBP inhibitor and nAChR ligand chemical spaces, offering a unique dual-target starting point that analogs with different N10-substituents (e.g., sulfonyl, heteroaryl-methyl) do not share.

FKBP FK506 binding protein Psychiatric disorders

Recommended Application Scenarios for 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one Based on Differentiated Evidence


FKBP-Targeted Drug Discovery: Starting Point for Psychiatric and Neurodegenerative Disease Programs

The 3,10-diazabicyclo[4.3.1]decane core is explicitly claimed in EP 2899192 A1 as an FKBP inhibitor scaffold for psychiatric disorders . Co-crystal structures of related 3,10-diazabicyclo[4.3.1]decane derivatives bound to FKBP12 (e.g., PDB 8CHM) confirm that the bridged bicyclic framework is compatible with the FKBP binding pocket [1]. The N10-benzyl lactam can serve as a starting material for structure-based design: the benzyl group may be replaced via debenzylation and subsequent N-functionalization to explore SAR, while the lactam carbonyl provides a hydrogen-bond acceptor that can engage the Tyr82/Asp56/Glu54 network characteristic of FKBP ligand recognition. The crystalline solid form (m.p. 149–153 °C) facilitates accurate weighing and reproducible formulation for biochemical and biophysical assays (e.g., ITC, SPR, DSF).

α4β2 Nicotinic Receptor Ligand Optimization: A Computationally Credentialed Scaffold

The 3,10-diazabicyclo[4.3.1]decane core was experimentally validated within a 3D-QSAR model for α4β2 nAChR affinity that achieved R² = 0.94 and Q² = 0.83 . The model identifies key pharmacophoric features—protonated amine hydrogen bonding and van der Waals contacts of the N-substituent—that are directly relevant to the N10-benzyl substitution pattern. The computed XLogP3 of 1.8 [1] places the compound in a favorable lipophilicity range for CNS penetration (typically XLogP 1–4), while the neutral lactam (predicted pKa 16.09) minimizes the risk of P-glycoprotein efflux associated with permanently charged amines. Researchers can use the published 3D-QSAR model to predict the affinity impact of further N10-modifications before synthesis.

Reductive Diversification: Gateway to 10-Benzyl-3,10-diazabicyclo[4.3.1]decane and N-Debenzylated Analogs

The lactam carbonyl of 10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one can be reduced with LiAlH₄ (0.19 g per 0.50 g substrate) in anhydrous THF at 0 °C to generate 10-benzyl-3,10-diazabicyclo[4.3.1]decane, a fully saturated bicyclic diamine . The resulting diamine has a predicted pKa of 10.68 [1], making it predominantly protonated at physiological pH—a markedly different ionization profile from the parent lactam. Subsequent hydrogenolysis of the benzyl group (H₂, Pd/C) yields the free secondary amine at N10, which can be further functionalized via reductive amination, amide coupling, or sulfonylation. This two-step sequence (reduction → debenzylation) transforms a single procurement into a versatile diversification platform for parallel library synthesis.

Physicochemical Reference Standard for Analytical Method Development

With a well-defined melting point of 149–153 °C , a predicted pKa of 16.09 (amide N–H) , and a computed XLogP3 of 1.8 [1], 10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one is suitable as a reference compound for HPLC method development and logP calibration in reversed-phase chromatography. Its UV chromophore (benzyl aromatic ring) enables straightforward detection at 254 nm. The contrast between its neutral lactam form and the protonated reduced amine analog (pKa 10.68) makes the pair useful for studying the impact of ionization state on chromatographic retention, a practical consideration during purification of compound libraries containing both amide and amine functionalities.

Quote Request

Request a Quote for 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.